2-(2,3-dioxo-4-(p-tolyl)-3,4-dihydropyrazin-1(2H)-yl)acetonitrile
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Overview
Description
2-(2,3-dioxo-4-(p-tolyl)-3,4-dihydropyrazin-1(2H)-yl)acetonitrile is a useful research compound. Its molecular formula is C13H11N3O2 and its molecular weight is 241.25. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pyrrol Derivatives
(3-Aroyl-2-aryl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitriles have been synthesized through a three-component reaction involving methyl 4-aryl-2,4-dioxobutanoates, aromatic aldehyde, and 2-aminoacetonitrile sulfate. This process involves the formation of Schiff base, followed by Michael-type addition and cyclization, demonstrating the compound's utility in creating complex molecular structures (Gein, Buldakova, & Dmitriev, 2019).
Green Synthesis Methods
A green synthesis method has been developed for 2-amino-6-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-4-aryl-4H-pyran-3,5-dicarbonitriles, showcasing the compound's role in eco-friendly chemical processes. The method features high yield, broad substrate scope, and shorter reaction times (Maheshwari & Satyanarayana, 2019).
Cyanoacetylation Reactions
Cyanoacetylation of 5-Aminopyrazole leading to the synthesis of 2-(1-Aryl-4- substituted pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile Derivatives illustrates the compound's application in the creation of pyrazolo[3,4-d]pyrimidin derivatives, important in various chemical reactions (Salaheldin, 2009).
Synthesis of Heterocycles
The compound serves as a key intermediate in the synthesis of polyfunctionally substituted heterocycles, such as pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene, incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety. Some synthesized compounds exhibited antioxidant activity, highlighting the compound's potential in pharmacological research (El‐Mekabaty, 2015).
Chemical Properties and Analysis
Spectroscopic Analysis
Spectroscopic analysis has been performed on compounds like 2-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-ylimino)-2-(4-nitro-phenyl) acetonitrile, showcasing the detailed geometric and vibrational characteristics. Such analysis is crucial for understanding the structural and electronic properties of the compound (El-Nahass, Kamel, & El-Menyawy, 2011).
Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus have shown clinical and biological applications, binding with high affinity to multiple receptors .
Mode of Action
For instance, a compound named O4I1 has been found to enhance the expression of the Oct3/4 gene, a key functional protein in cell division .
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities .
Pharmacokinetics
The compound’s solubility in various solvents such as dmf, dmso, and ethanol has been reported , which could potentially influence its bioavailability.
Result of Action
Compounds with similar structures have been found to have diverse biological activities and therapeutic possibilities .
Properties
IUPAC Name |
2-[4-(4-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-10-2-4-11(5-3-10)16-9-8-15(7-6-14)12(17)13(16)18/h2-5,8-9H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTITUDLCHYYTGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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